![molecular formula C16H15FN2OS B2920394 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1209753-75-2](/img/structure/B2920394.png)
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has been the subject of scientific research due to its potential for use in pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in laboratory experiments. In
Mechanism of Action
The mechanism of action of 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, research has suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline in laboratory experiments is its potential for use as a therapeutic agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research related to 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Another direction is to explore the potential use of this compound as an antimicrobial agent, which may help to combat the growing problem of antibiotic resistance. Finally, future research could focus on the development of new synthesis methods for this compound, which may improve its availability and reduce its cost.
Synthesis Methods
The synthesis of 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has been achieved using various methods. One method involves the reaction of 2-methylthiopyridine-3-carboxylic acid with 7-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain the desired compound.
Scientific Research Applications
Research has shown that 7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline has potential applications in the field of pharmaceuticals. This compound has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as an antimicrobial agent.
properties
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-21-15-13(5-2-8-18-15)16(20)19-9-3-4-11-6-7-12(17)10-14(11)19/h2,5-8,10H,3-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPCVFHVAYJPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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